molecular formula C26H43NO5 B136090 Glycohyodeoxycholic acid CAS No. 13042-33-6

Glycohyodeoxycholic acid

Número de catálogo B136090
Número CAS: 13042-33-6
Peso molecular: 449.6 g/mol
Clave InChI: SPOIYSFQOFYOFZ-BRDORRHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glycohyodeoxycholic Acid is a glycine conjugated hyodeoxycholate . It facilitates the biological transport of Hyodeoxycholate within the intestine .


Synthesis Analysis

Bile acids (BAs) are a kind of cholanic acids synthesized from cholesterol in the liver . The most widely used method in laboratory research for the detection of different types of BAs, including Glycohyodeoxycholic acid, is liquid chromatography-mass spectrometry (LC-MS) .


Molecular Structure Analysis

The molecular formula of Glycohyodeoxycholic acid is C26H43NO5 . Its average mass is 449.623 Da and its monoisotopic mass is 449.314117 Da .


Chemical Reactions Analysis

As a bile acid, Glycohyodeoxycholic acid is involved in the regulation of glucose, lipid and energy metabolisms, and closely associated with intestinal hormones, microbiotas and energy balance .


Physical And Chemical Properties Analysis

Glycohyodeoxycholic acid has a density of 1.2±0.1 g/cm3, a boiling point of 655.6±40.0 °C at 760 mmHg, and a flash point of 350.3±27.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Glycohyodeoxycholic acid is a major metabolite of the secondary bile acid hyodeoxycholic acid . It primarily targets the Farnesoid X receptor (FXR) and Cholesterol 7α-hydroxylase (CYP7A1) . FXR is a nuclear receptor that regulates the synthesis and transport of bile acids, while CYP7A1 is a crucial enzyme in the conversion of cholesterol into bile acids .

Mode of Action

Glycohyodeoxycholic acid interacts with its targets by inhibiting FXR, which in turn induces the expression of CYP7A1 . This results in the acceleration of the conversion of cholesterol into bile acids, which are then excreted in feces .

Biochemical Pathways

The primary biochemical pathway affected by glycohyodeoxycholic acid is the bile acid synthesis pathway . By inhibiting FXR and inducing CYP7A1, glycohyodeoxycholic acid promotes the conversion of cholesterol into bile acids . This process is part of the body’s natural mechanism for regulating cholesterol levels.

Pharmacokinetics

As a bile acid, it is known to facilitate the absorption, transport, and excretion of sterols and fats in the liver and intestine .

Result of Action

The primary result of glycohyodeoxycholic acid’s action is the reduction of cholesterol levels. By promoting the conversion of cholesterol into bile acids, it helps regulate cholesterol metabolism and potentially prevent conditions such as hyperlipidemia .

Action Environment

The action of glycohyodeoxycholic acid can be influenced by various environmental factors. For instance, the presence of certain gut microbiota can affect the metabolism of hyodeoxycholic acid, the parent compound of glycohyodeoxycholic acid . Additionally, diet and lifestyle factors that impact cholesterol levels and gut microbiota composition may also influence the efficacy and stability of glycohyodeoxycholic acid’s action .

Safety and Hazards

For safety data sheet and hazards related to Glycohyodeoxycholic acid, please refer to the provided links .

Direcciones Futuras

Hyocholic acid (HCA) species, including Glycohyodeoxycholic acid, have been found to be strong predictors for metabolic disorders in 5 and 10 years . They are inversely correlated with glucose levels in subjects with T2DM . They promote GLP-1 production and secretion through a distinct TGR5 and FXR signaling mechanism .

Propiedades

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIYSFQOFYOFZ-BRDORRHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycohyodeoxycholic acid

CAS RN

13042-33-6
Record name Glycohyodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycohyodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Glycohyodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Glycohyodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Glycohyodeoxycholic acid
Reactant of Route 5
Glycohyodeoxycholic acid
Reactant of Route 6
Glycohyodeoxycholic acid

Q & A

Q1: What role does Glycohyodeoxycholic acid (GHDCA) play in the context of radiogenic skin injury?

A1: Research suggests that ionizing radiation can significantly alter bile acid metabolism, including GHDCA. Specifically, GHDCA levels were found to be significantly elevated in irradiated skin tissue. [] This suggests a potential role for GHDCA in the body's response to radiation damage. Interestingly, deoxycholic acid (DCA), another bile acid, showed promise in promoting wound healing and mitigating epidermal hyperplasia in a rat model of radiogenic skin damage. [] Further research is needed to fully understand the implications of altered GHDCA levels and explore the therapeutic potential of bile acids in treating radiogenic skin injury.

Q2: Can we use GHDCA as a potential biomarker for cognitive decline?

A2: A recent study explored the potential of various biomarkers, including GHDCA, for predicting cognitive decline. Interestingly, GHDCA, along with four other serum gut metabolites, showed some ability to differentiate between cognitively unimpaired individuals and those with dementia. [] While the model utilizing these metabolites achieved an AUC of 0.717 (95% CI: 0.657–0.777) for predicting dementia prevalence from cognitively unimpaired participants, it's essential to note that this was not as robust as the models using CSF proteins or lipids. [] Further investigation is required to determine the clinical utility of GHDCA as a potential biomarker for cognitive decline.

Q3: How can we effectively isolate and purify GHDCA from natural sources for research purposes?

A3: High-speed counter-current chromatography (HSCCC), coupled with evaporative light scattering detection (ELSD), has proven to be an effective method for isolating and purifying GHDCA from natural sources like Pulvis Fellis Suis (Pig gallbladder bile). [] This technique allowed researchers to obtain GHDCA with a high degree of purity (96.72%) in a single-step separation, demonstrating its efficiency for obtaining research-grade GHDCA. [] This purified GHDCA can then be used for further studies investigating its properties and potential applications.

Q4: What analytical techniques are commonly employed to identify and quantify GHDCA in complex mixtures?

A4: Several analytical techniques are commonly used to identify and quantify GHDCA. High-performance liquid chromatography (HPLC) coupled with ELSD is a robust method for quantitative analysis, offering good linearity and recovery rates for GHDCA. [] For qualitative analysis, UHPLC-LTQ-Orbitrap-MS provides a fast and efficient method for identifying GHDCA in complex mixtures like Suis Fellis Pulvis. [] This technique leverages accurate mass measurements, fragmentation patterns, and chromatographic retention times to accurately characterize GHDCA. [] Additionally, techniques like ESI-MS, 1H NMR, and 13C NMR are also valuable for structural confirmation. [] These diverse analytical tools provide a comprehensive approach to studying GHDCA in various biological and chemical contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.